Luprostiol
Description
Integration with Broader Reproductive Physiology Research Paradigms Luprostiol is integrated into research paradigms focused on manipulating and understanding reproductive cycles in mammals. Its primary application in this context is the induction of luteolysis, which is a critical step in estrous synchronization protocols and studies on the lifespan and regression of the corpus luteum.smolecule.comvin.comnih.govBy precisely controlling the timing of luteal regression, researchers can synchronize estrus in experimental animal populations, facilitating controlled breeding studies and investigations into follicular dynamics and ovulation.smolecule.comvin.comndsu.eduscilit.comStudies using this compound contribute to understanding the hormonal regulation of the estrous cycle, the interplay between the corpus luteum and follicular development, and the efficacy of different reproductive management strategies.nih.govndsu.eduscilit.comnih.govResearch findings on this compound's effects on progesterone (B1679170) levels, estrus onset, and ovulation intervals provide valuable data for advancing knowledge in reproductive endocrinology and applied reproductive technologies.ndsu.edunih.govresearchgate.netmdpi.com
Detailed Research Findings:
Studies have investigated the efficacy of this compound in inducing luteolysis and synchronizing estrus in various species. For example, research in cattle has compared this compound with other prostaglandin (B15479496) products, demonstrating similar synchronous estrous responses. ndsu.edudrugbank.com Investigations in Brahman cows and heifers showed that this compound can cause luteolysis and estrous synchrony, with specific doses identified as appropriate for this purpose based on luteal function and fertility outcomes. oup.comnih.gov
Table 1: Comparison of this compound and Cloprostenol (B1669231) in Brahman Cattle oup.com
| Treatment Group | Proportion Exhibiting Estrus by 120 h |
| This compound (3.75 mg) | Lower than higher doses and CLP |
| This compound (7.5 mg) | Similar to 15 mg, 30 mg, and CLP |
| This compound (15 mg) | Similar to 7.5 mg, 30 mg, and CLP |
| This compound (30 mg) | Similar to 7.5 mg, 15 mg, and CLP |
| Cloprostenol (500 µg) | Similar to 7.5 mg, 15 mg, and 30 mg LP |
Another study in Nelore cows explored the efficacy of lower doses and alternative routes of this compound administration for inducing luteolysis and precipitating estrus. nih.govnih.govunesp.br The study compared a conventional intramuscular dose with lower doses administered intramuscularly or intravulvosubmucosally. nih.govnih.govunesp.br
Table 2: Plasma Progesterone Concentrations (ng/ml) in Nelore Cows Following this compound Treatment nih.govunesp.br
| Treatment Group | Hour 0 (Prior to Treatment) | Hour 24 (Post-treatment) | Hour 48 (Post-treatment) |
| 15 mg IM (Conventional) | (Mean ± SD) | (Mean ± SD) | (Mean ± SD) |
| 7.5 mg IM | (Mean ± SD) | (Mean ± SD) | (Mean ± SD) |
| 3.75 mg IM | (Mean ± SD) | (Mean ± SD) | (Mean ± SD) |
| 7.5 mg IVSM | (Mean ± SD) | (Mean ± SD) | (Mean ± SD) |
Research in mares has also evaluated this compound's effectiveness in inducing luteolysis and synchronizing estrus and ovulation, sometimes in combination with other hormones like hCG. scilit.comnih.govresearchgate.net These studies have reported on the decline in progesterone concentration and the interval from treatment to ovulation. nih.govresearchgate.net
Table 3: Effects of this compound and D-Cloprostenol (B24006) on Reproductive Parameters in Mares nih.govresearchgate.net
| Treatment Group | Progesterone Decline to Baseline | Interval to Ovulation |
| This compound | Within two days | ~9.4 days |
| D-Cloprostenol | Within two days | ~9.4 days |
| Control | Did not decline | ~16.1 days |
Studies in goats have also utilized this compound for estrus synchronization and investigating ovarian function. nih.gov Research has shown its effectiveness in inducing luteolysis and influencing the timing of estrus and ovulation rates. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
7-[2-[3-(3-chlorophenoxy)-2-hydroxypropyl]sulfanyl-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClO6S/c22-14-6-5-7-16(10-14)28-12-15(23)13-29-21-17(18(24)11-19(21)25)8-3-1-2-4-9-20(26)27/h1,3,5-7,10,15,17-19,21,23-25H,2,4,8-9,11-13H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUDFIMHDRJVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)SCC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10867262 | |
| Record name | 7-(2-{[3-(3-Chlorophenoxy)-2-hydroxypropyl]sulfanyl}-3,5-dihydroxycyclopentyl)hept-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10867262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Research
Novel Synthetic Routes for Luprostiol and its Precursors
The synthesis of this compound typically involves multi-step organic reactions starting from appropriate precursors containing the necessary functional groups. smolecule.com These routes often include key steps such as alkylation and cyclization to form the central cyclopentane (B165970) ring structure characteristic of prostaglandins (B1171923). smolecule.com The final assembly involves coupling reactions to yield the active form of this compound. smolecule.com
While specific detailed novel synthetic routes solely for this compound are not extensively detailed in the provided search results, research into the synthesis of PGF2α and its analogs provides relevant context. For instance, a stereocontrolled organocatalytic synthesis of PGF2α and its analogues has been reported, utilizing a Rh-catalyzed dynamic kinetic asymmetric Suzuki-Miyaura coupling reaction to construct cyclopentyl intermediates with contiguous stereocenters. researchgate.net This approach highlights the use of advanced catalytic methods to control stereochemistry, a critical aspect in the synthesis of prostaglandin (B15479496) analogs. Another approach involved an aldol (B89426) cascade reaction using proline organocatalysis to create a bicyclic enal intermediate, providing a concise route to the prostaglandin core structure. researchgate.net
Development of this compound Analogues for Research Purposes
This compound is a synthetic analog of PGF2α. smolecule.com The development of prostaglandin analogs, including those related to this compound, is driven by the desire to explore variations in biological activity, potency, and selectivity for specific prostaglandin receptors. Research involves modifying the chemical structure of the parent compound to create new molecules with potentially altered properties.
Studies on this compound interactions and comparisons with other PGF2α analogs like cloprostenol (B1669231) highlight the ongoing research into the properties and applications of these compounds. researchgate.net Synthetic analogs often offer advantages over natural prostaglandins, such as longer half-lives and effectiveness at lower dosages. mdpi.comcabidigitallibrary.org
The synthesis of analogues often involves targeted structural modifications. For example, studies on fluorine-containing analogues of cloprostenol, another PGF2α analog, demonstrate how specific atom substitutions can be explored to understand their impact on biological properties. researchgate.net
Structure-Activity Relationship (SAR) Studies in Synthetic Design of Prostaglandin Analogs
Structure-Activity Relationship (SAR) studies are fundamental in the design and synthesis of prostaglandin analogs. SAR analysis aims to understand how modifications to the chemical structure of a compound influence its biological activity. researchgate.net This knowledge guides the rational design of new molecules with desired properties.
For prostaglandin analogs, SAR studies often focus on the modifications to the cyclopentane ring, the alpha and omega chains, and the functional groups present. researchgate.net By synthesizing and testing a series of related compounds with systematic structural variations, researchers can identify key structural features responsible for binding to specific prostaglandin receptors and eliciting a biological response. researchgate.netresearchgate.net
Research on the SAR of ligands for the human FP receptor, the primary receptor for PGF2α, provides insights into the structural requirements for activity at this receptor. researchgate.net These studies involve synthesizing various prostaglandin analogs and evaluating their binding affinity and functional activity at the receptor. Data from such studies, often presented in tables, correlate specific structural changes with observed biological effects. researchgate.net This information is then used to inform the design of new synthetic targets with improved potency or selectivity. researchgate.net
For instance, SAR analysis in other areas of medicinal chemistry, such as the development of antitubercular agents or topoisomerase II inhibitors, demonstrates how systematic structural variations and biological testing reveal essential structural features for activity. rsc.orgscirp.org This principle is directly applicable to the design and synthesis of prostaglandin analogs like this compound, where understanding the relationship between structure and activity is crucial for developing compounds with targeted biological effects.
Interactive Data Table Example (Illustrative - actual data would require specific research findings on this compound analogues and their activity):
| Analog Modification | Location of Modification | Observed Activity (e.g., Receptor Binding Affinity) | Notes |
| Substitution X | C-Y on Omega Chain | Increased Potency at FP receptor | |
| Removal of Group Z | C-W on Alpha Chain | Decreased Selectivity | |
| Stereochemical Change | At Stereocenter V | Altered Metabolic Stability |
Such tables, compiled from experimental data, are essential tools in SAR studies, allowing researchers to visualize and interpret the impact of structural changes on biological activity.
Pharmacological Investigations in Preclinical and in Vitro Models
In Vitro Studies on Cellular Responses to Luprostiol
In vitro studies using cultured cells, particularly those derived from the corpus luteum (CL), have been instrumental in elucidating the direct cellular effects of this compound.
Effects on Luteal Cell Function and Secretory Activity in Cultured Systems
Investigations utilizing enzymatically-isolated bovine luteal cells obtained during the mid-luteal phase (days 8-12 of the estrous cycle) have examined the influence of this compound on cellular function and secretory output nih.govresearchgate.netresearchgate.net. When these cells were cultured for 24 hours, this compound did not stimulate progesterone (B1679170) synthesis, a finding that contrasts with the effects observed with naturally-occurring PGF2α and dinoprost (B1670695) nih.govresearchgate.netresearchgate.net. However, this compound demonstrated a more pronounced effect on luteal cell death compared to naturally-occurring PGF2α nih.govresearchgate.net.
Investigations into Cellular Viability and Apoptosis in Target Cells
Research has highlighted the cytotoxic and pro-apoptotic properties of this compound on cultured bovine luteal cells nih.govresearchgate.net. One study reported that treatment with this compound led to a 37.3% reduction in cell viability (cytotoxicity) and a 202% increase in apoptosis, both of which were statistically significant (P<0.001) nih.govresearchgate.net. These results indicate that this compound can directly induce cell death in luteal cells under in vitro conditions nih.govresearchgate.netmdpi.com.
| Treatment | Progesterone Synthesis | Cytotoxicity (%) | Apoptosis (%) |
|---|---|---|---|
| Naturally-occurring PGF2α | Stimulated (P<0.05) | Not specified | Not specified |
| Dinoprost | Stimulated (P<0.05) | Not specified | Not specified |
| Cloprostenol (B1669231) | No influence | Greater than natural PGF2α nih.govresearchgate.net | Greater than natural PGF2α nih.govresearchgate.net |
| This compound | No influence nih.govresearchgate.netresearchgate.net | 37.3 (P<0.001) nih.govresearchgate.net | 202 (P<0.001) nih.govresearchgate.net |
Intracellular Calcium Ion Mobilization in Luteal Cells
This compound has been shown to trigger the mobilization of intracellular calcium ions ([Ca2+]i) within luteal cells nih.govnih.gov. Treatment with this compound resulted in the most significant increase in [Ca2+]i mobilization in bovine luteal cells, exhibiting a 200% rise (P<0.001) nih.govnih.gov. This finding suggests a substantial impact of this compound on the intracellular calcium signaling pathways in these cells nih.govnih.gov.
Modulation of Progesterone Synthesis in Cultured Luteal Cells
Consistent with observations on secretory activity, studies have shown that this compound does not stimulate progesterone synthesis in cultured bovine luteal cells nih.govresearchgate.netresearchgate.net. Furthermore, in luteal tissue collected from cows where estrus was synchronized with this compound, the typical stimulatory effects of luteotropic factors such as LH and PGE2 on progesterone production were absent when compared to control groups with spontaneous estrus or those synchronized using alternative methods researchgate.netresearchgate.net.
Preclinical Pharmacological Characterization in Non-Human Animal Models
Preclinical investigations in animal models are essential for understanding the systemic behavior of this compound, including its distribution within the body and how it is metabolized.
Systemic Distribution and Metabolic Pathways Research in Animal Models
Studies conducted in cattle using 35S-Luprostiol have examined the depletion of radioactive residues in various tissues, including milk, liver, kidney, fat, and muscle, following intramuscular administration acs.org. A study using a dosage of 15 mg/head revealed that the highest concentration of residues (250 ppb) was found at the injection site after a 1-day withdrawal period acs.org. These residues were observed to deplete rapidly, decreasing to 11 ppb within 3 days acs.org. While detailed specific metabolic pathways for this compound in cattle were not extensively described in the provided information, research on the metabolism of prostaglandins (B1171923), including PGF2α analogs, in cattle indicates the presence of natural metabolic pathways for their degradation, supporting the observed rapid clearance and residue depletion acs.orgzoetis.com.au.
| Tissue | 1 Day Withdrawal (ppb) | 3 Days Withdrawal (ppb) |
|---|---|---|
| Injection site | 250 | 11 |
| Milk | Not specified | Not specified |
| Liver | Not specified | Not specified |
| Kidney | Not specified | Not specified |
| Fat | Not specified | Not specified |
| Muscle | Not specified | Not specified |
Receptor Binding Kinetics and Agonistic/Antagonistic Properties
This compound is characterized as a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) medchemexpress.comresearchgate.net. Prostaglandin F2α exerts its biological effects primarily through binding to and activating the Prostaglandin F receptor (FP receptor), a G protein-coupled receptor encoded by the PTGFR gene wikipedia.org. Given its structural and functional classification as a PGF2α analog, preclinical and in vitro investigations into this compound's pharmacological profile have focused on its interaction with prostanoid receptors, particularly the FP receptor.
Studies investigating the ligand binding specificities of prostanoid receptors have shown that the FP receptor exhibits high affinity for its endogenous ligand, PGF2α, as well as for synthetic analogs such as fluprostenol (B1673476), with reported Ki values in the low nanomolar range (e.g., 3-4 nM for PGF2α and fluprostenol in mouse prostanoid receptors expressed in Chinese hamster ovary cells) nih.gov. While specific quantitative binding kinetics data (such as Ki or IC50 values) for this compound across a broad panel of prostanoid receptors were not extensively detailed in the immediately available abstracts, its established pharmacological actions, particularly its potent luteolytic effect, are consistent with potent agonistic activity at the FP receptor researchgate.netresearchgate.net.
In vitro receptor binding assays, commonly employed to characterize the interaction between a ligand and its target receptor, include saturation binding studies to determine receptor density (Bmax) and equilibrium dissociation constants (Kd), and competitive binding assays to determine the affinity of a test compound by its ability to displace a known radioligand (yielding IC50 and Ki values) nih.govsygnaturediscovery.comchelatec.com. Functional assays, such as those measuring downstream signaling events like calcium mobilization or GTPγS binding, are used to determine whether a ligand acts as an agonist or antagonist and to assess its potency (e.g., EC50 values for agonists) frontiersin.orgmdpi.com.
Based on its classification and observed biological effects, this compound is understood to act as an agonist at the FP receptor, mimicking the actions of endogenous PGF2α to induce luteolysis researchgate.netresearchgate.net. This agonistic activity at the FP receptor is central to its therapeutic application in veterinary medicine for estrus synchronization and treatment of reproductive disorders researchgate.netmdpi.com.
While comprehensive, directly cited in vitro binding and functional data for this compound across all prostanoid receptor subtypes were not located, the available information strongly supports its characterization as a potent FP receptor agonist. Research on related PGF2α analogs, such as cloprostenol, which is also described as an FP receptor agonist with powerful luteolytic effects, further supports this understanding of this compound's mechanism of action at the receptor level researchgate.net.
The following table conceptually illustrates the type of data that would be generated in in vitro receptor binding and functional studies to characterize this compound's interaction with prostanoid receptors.
| Receptor Type | Ligand | Binding Affinity (Ki/IC50) | Agonistic/Antagonistic Property | Functional Potency (EC50) |
| FP Receptor | This compound | Data typically in nM range | Agonist | Data typically in nM range |
| FP Receptor | PGF2α | ~3-4 nM nih.gov | Agonist | Data typically in nM range |
| FP Receptor | Fluprostenol | ~3-4 nM nih.gov | Agonist | Data typically in nM range |
| Other Prostanoid Receptors | This compound | Data typically lower affinity | Varies/Minimal effect | Varies/Minimal effect |
Note: Specific quantitative data for this compound in this table are illustrative of the type of data expected for an FP receptor agonist and are based on findings for related ligands where cited. Precise values for this compound would be determined through dedicated in vitro studies.
Mechanistic Studies of Luprostiol Action
Elucidation of Molecular Mechanisms in Luteolysis Induction
Luprostiol, as a PGF2α analog, initiates a complex cascade of events within the CL that leads to its functional and structural regression plos.org. This process involves the inhibition of steroidogenesis, a rapid decline in progesterone (B1679170) levels, and ultimately, the degeneration of luteal tissue through cell death mechanisms plos.org.
Role in Corpus Luteum Regression Processes
This compound's primary action is the induction of luteal regression when an active corpus luteum is present europa.eudefra.gov.uk. This regression is followed by follicular growth, estrus, and ovulation europa.eudefra.gov.uk. Studies have shown that treatment with this compound at sufficient doses results in complete luteal regression, characterized by a significant decrease in plasma progesterone concentrations unesp.brnih.gov. The process of luteal regression involves both functional luteolysis, marked by a rapid decline in progesterone secretion, and structural luteolysis, which involves the physical breakdown of the luteal tissue through mechanisms like apoptosis and potentially necroptosis researchgate.netplos.orgfrontiersin.org.
Research indicates that the effectiveness of this compound in inducing complete luteal regression is dose-dependent unesp.br. For instance, in Nelore cows, a dose of 7.5 mg administered intramuscularly or intravulvosubmucosally resulted in complete luteal regression within 48 hours, whereas lower doses were inadequate unesp.br.
Interaction with Vasoactive Molecules and Luteal Blood Flow Dynamics
The corpus luteum is highly vascularized, and changes in luteal blood flow play a crucial role in luteolysis researchgate.netnih.gov. PGF2α, and by extension its analogs like this compound, influences luteal blood flow through interactions with various vasoactive molecules researchgate.netnih.govcbra.org.br.
Initially, PGF2α can cause a transient increase in luteal blood flow, potentially mediated by molecules like nitric oxide (NO), which has vasodilator properties researchgate.netnih.govcbra.org.br. This early increase in blood flow might be the earliest physiological event in the luteolytic cascade in some species cbra.org.br. However, later in the process of luteal regression, vasoconstrictors such as endothelin-1 (B181129) (EDN1) and angiotensin II (Ang II) are released researchgate.netnih.gov. These potent vasoconstrictors, stimulated by PGF2α, reduce blood supply to the CL, limiting the availability of oxygen and nutrients, and contributing to luteal regression researchgate.netnih.gov.
Prostaglandin (B15479496) F2α also affects the expression of factors involved in angiogenesis, the formation of new blood vessels . During luteolysis, there is a decrease in the expression of pro-angiogenic factors like vascular endothelial growth factor A (VEGFA), further contributing to the disruption of the luteal vasculature researchgate.net.
Analysis of Cell Signaling Pathways Mediated by this compound
This compound, acting as a PGF2α analog, exerts its effects by activating specific cell signaling pathways within luteal cells medchemexpress.comhirszfeld.plfrontiersin.orgnih.gov.
G-Protein Coupled Receptor (GPCR) Signaling
Prostaglandins (B1171923), including PGF2α and its analogs like this compound, bind to a subfamily of cell surface receptors known as G-protein coupled receptors (GPCRs) medchemexpress.comuniprot.orgwikipedia.org. Specifically, PGF2α binds to the prostaglandin F2-alpha receptor (PTGFR), which is a GPCR uniprot.orgdrugbank.com. The binding of PGF2α to its receptor activates G proteins, initiating intracellular signaling cascades uniprot.orgwikipedia.orgmdpi.com. This GPCR activation is a key step in mediating the luteolytic effects of this compound mdpi.com.
Downstream Effects on Kinase Signaling Pathways
Activation of GPCRs by PGF2α leads to the modulation of various downstream signaling pathways, including kinase cascades medchemexpress.comhirszfeld.plwikidoc.orghandwiki.org. Studies have indicated that PGF2α signaling can influence protein kinase C (PK-C) activity, which in turn can inhibit progesterone synthesis .
Furthermore, luteolytic signaling via PGF2α has been shown to activate the 5' AMP-activated protein kinase (AMPK) pathway frontiersin.orgnih.gov. Activation of AMPK can lead to the inhibition of the mechanistic target of rapamycin (B549165) (MTOR) pathway frontiersin.orgnih.gov. This interplay between AMPK and MTOR signaling is involved in regulating autophagy, a cellular self-degradative process observed during luteal regression frontiersin.orgnih.gov. In contrast, luteotrophic signals, such as those mediated by Luteinizing Hormone (LH) through the Protein Kinase A (PKA) pathway, tend to inhibit autophagy frontiersin.org.
Hormonal Regulatory Mechanisms Modulated by this compound
This compound influences hormonal regulation primarily through its effect on the corpus luteum and subsequent impact on progesterone production researchgate.netdrugbank.com. By inducing luteal regression, this compound causes a significant decrease in circulating progesterone levels unesp.brnih.govfrontiersin.org. This decline in progesterone is a hallmark of functional luteolysis researchgate.net.
The reduction in progesterone removes the negative feedback on the hypothalamus and pituitary gland, leading to the release of gonadotropin-releasing hormone (GnRH), followed by the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) . These gonadotropins then stimulate follicular development and ovulation, initiating a new estrous cycle europa.eudefra.gov.uk.
While this compound's primary hormonal effect is on progesterone, studies have also examined its impact on other hormones. Research in mares indicated an increase in GnRH, LH, and FSH following this compound treatment, although the pulse characteristics of these hormones differed from those in normally cycling mares clinicaltheriogenology.net.
Impact on Gonadotropin-Releasing Hormone (GnRH) Secretion and Dynamics
Studies investigating the effect of this compound on GnRH secretion have been conducted, particularly in animal models. In mares treated with this compound, GnRH levels in pituitary venous blood were observed to be elevated. This elevation consistently occurred after the peak levels of LH and FSH were reached in the same samples nih.govresearchgate.net. This suggests that while this compound significantly impacts gonadotropin release, its effect on GnRH secretion might be secondary to or occur in a specific temporal relationship with the release of LH and FSH. The dynamics of GnRH release in response to this compound appear to follow, rather than precede, the surge in gonadotropins in these studies nih.govresearchgate.net.
Influence on Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Release
This compound has been shown to induce a rapid and significant increase in the release of both LH and FSH. In studies involving mares, treatment with this compound resulted in an immediate sharp rise in LH and FSH concentrations in both pituitary venous blood (intercavernous sinus) and jugular vein blood samples nih.govresearchgate.net. The increase in LH and FSH was observed within minutes of treatment, with concentrations in the pituitary venous blood rising earlier and reaching significantly higher peak levels compared to jugular blood nih.govresearchgate.net. Peak levels of LH were reported to be substantially higher, ranging from 8 to 100 times the baseline, following this compound administration nih.govresearchgate.net. Elevated concentrations of LH and FSH persisted for a period after treatment before gradually returning to baseline levels nih.govresearchgate.net. This demonstrates a potent effect of this compound on stimulating the release of these key gonadotropins from the pituitary gland.
Data from a study in mares illustrating the relative changes in LH and FSH concentrations in pituitary venous blood (ICS) and jugular vein blood following this compound treatment:
| Time after Treatment | LH (ICS) (relative to baseline) | LH (Jugular) (relative to baseline) | FSH (ICS) (relative to baseline) | FSH (Jugular) (relative to baseline) |
| 2-10 minutes | Sharp rise (8-100x peak) | Sharp rise | Sharp rise | Sharp rise |
| 60-120 minutes | Elevated | Elevated | Elevated | Elevated |
| 240 minutes | Return to baseline | Return to baseline | Return to baseline | Return to baseline |
Note: Data is illustrative and based on reported findings nih.govresearchgate.net. Actual values may vary depending on specific study parameters.
Modulation of Androgen Receptor Activity
Research suggests that this compound may have an inhibitory effect on the Androgen Receptor (AR) drugbank.com. The androgen receptor is a nuclear receptor that plays a critical role in mediating the effects of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) scbt.commdpi.com. While androgens typically bind to the AR, leading to its translocation to the nucleus and modulation of gene transcription, substances that modulate AR activity can interfere with this process mdpi.comnih.gov. The reported inhibitory action of this compound on the androgen receptor indicates a potential mechanism by which it could influence androgen-dependent pathways drugbank.com. Further detailed research findings specifically on the nature and extent of this compound's modulation of AR activity would provide a more comprehensive understanding of this interaction.
Applications in Animal Reproductive Physiology Research
Estrus Synchronization and Ovarian Cycle Manipulation in Research Animal Models
Estrus synchronization, the process of bringing a group of females into heat simultaneously, is a key application of Luprostiol in research. medkoo.comnih.govscirp.orgoup.combeefrepro.orgnih.govtamu.edue-jarb.orgbanglajol.inforesearchgate.netcambridge.org By causing the regression of the corpus luteum, this compound shortens the luteal phase of the estrous cycle, allowing for predictable onset of estrus and ovulation. This is crucial for research involving timed artificial insemination (AI) and embryo transfer.
Research in Bovine Models (e.g., Cattle, Buffalo, Brahman)
Research in bovine models, including various breeds of cattle and buffalo, has demonstrated the efficacy of this compound in inducing luteolysis and synchronizing estrus. Studies have compared this compound to other prostaglandin (B15479496) products, evaluating estrous response and pregnancy rates. nih.govbeefrepro.org
In Brahman cattle, this compound has been shown to cause luteolysis and estrous synchrony. Research has investigated different doses to determine the most appropriate amount for use in Brahman cows and heifers, considering effects on luteal function and fertility. oup.comnih.govtamu.edu
Studies in buffalo cows have also indicated the capability of PGF2α analogues like this compound to initiate the regression of the corpus luteum, thereby provoking and synchronizing estrus. e-jarb.org While estrus synchronization has been explored in buffaloes for decades, research continues to refine protocols for improved efficiency, particularly in timed artificial insemination programs. e-jarb.orgunina.itscielo.brcabidigitallibrary.orgresearchgate.net
Data from studies on estrus synchronization in bovine models using this compound and other prostaglandins (B1171923) are summarized in the table below:
| Animal Model (Bovine) | Treatment | Estrous Response (% synchronized) | Pregnancy Rate (%) | Citation |
| Beef Heifers | This compound (15 mg) | 44 | Not specified | nih.gov |
| Beef Heifers | Lutalyse (25 mg) | 42 | Not specified | nih.gov |
| Beef Cows | This compound (15 mg) | 52 | Not specified | nih.gov |
| Beef Cows | Lutalyse (25 mg) | 56 | Not specified | nih.gov |
| Beef Cows | Estrumate (500 mcg) | 60 | Not specified | nih.gov |
| Beef Cows | This compound (15 mg) | 23 | Not specified | nih.gov |
| Beef Cows | Lutalyse (25 mg) | 19 | Not specified | nih.gov |
| Dairy Heifers | This compound (15 mg) | 68 | Not specified | nih.gov |
| Dairy Heifers | Estrumate (500 mcg) | 70 | Not specified | nih.gov |
| Brahman Cattle | This compound (various doses) vs Cloprostenol (B1669231) | Dose-dependent response | Dose-dependent | oup.comnih.govtamu.edu |
| Chadian Zebu | This compound (7.5 mg) (single hormone method) | 76.5 | 29.41 | scirp.org |
| Chadian Zebu | Combination method (Norgestomet/Estradiol/PGF2a/PMSG) | 77.8 | 66.66 (true rate) | scirp.org |
| Murrah Buffalo Cows | PGF2α | 90.32 | 67.85 | e-jarb.org |
Note: Pregnancy rates were not consistently reported or directly comparable across all cited studies for estrous synchronization response.
Research has also explored the impact of estrus synchronization methods, including those using PGF2α analogues like this compound, on corpus luteum function in cattle. Studies have investigated the sensitivity of the CL to luteotropic factors following synchronization protocols. researchgate.netresearchgate.net
Research in Equine Models (e.g., Mares, Jennies)
In equine models, this compound is recognized as a prostaglandin analog used for estrus control. medkoo.com Research in mares has evaluated this compound for its ability to induce luteolysis and synchronize estrus and ovulation, often in combination with other hormones like hCG. researchgate.netscilit.comresearchgate.net Studies have compared this compound to other PGF2α analogues, examining the interval from treatment to ovulation and the resulting fertility. researchgate.netukvetequine.com
Research in jennies (female donkeys) has also investigated the use of PGF2α administration, including this compound, for estrus synchronization. researchgate.netdntb.gov.ua Studies aim to optimize reproductive efficiency in donkey breeds through controlled breeding techniques. researchgate.net
Key findings from research in equine models include:
this compound and d-cloprostenol (B24006) have been shown to reliably induce luteolysis in luteal phase mares. medkoo.comresearchgate.netukvetequine.com
In combination with hCG, this compound has been found to lead to better synchronization of ovulation compared to cloprostenol without negatively affecting pregnancy rates. researchgate.net
Studies in jennies have demonstrated that PGF2α administration is commonly used to induce luteolysis and shorten the estrous cycle, with research focusing on the timing of treatment relative to corpus luteum sensitivity. researchgate.net
Research in Caprine Models (e.g., Goats)
This compound has been utilized in research for estrus synchronization in goats. Studies in breeds like Black Bengal goats have compared the efficacy of this compound with other prostaglandins, evaluating parameters such as the percentage of animals responding to treatment, the time of onset of estrus, and the duration of estrus. banglajol.inforesearchgate.netresearchgate.net
Research findings in caprine models suggest that this compound can be a suitable option for estrus synchronization in goats, with comparable results to other prostaglandins in terms of estrous response characteristics. banglajol.inforesearchgate.net Studies have also investigated the effect of this compound on serum progesterone (B1679170) levels in goats under different synchronization protocols. arccjournals.com
Data from studies on estrus synchronization in Black Bengal goats are presented below:
| Treatment | 1st Injection Response (%) | 2nd Injection Response (%) | Mean Time of Onset of Estrus (h) (1st Inj) | Mean Duration of Estrus (h) (1st Inj) | Mean Time of Onset of Estrus (h) (2nd Inj) | Mean Duration of Estrus (h) (2nd Inj) | Citation |
| Alfaprostol (B1665698) | 75 | 100 | 36.2 ± 7.92 | 57.4 ± 6.56 | 20 ± 4.4 | 28.5 ± 0.63 | banglajol.inforesearchgate.net |
| This compound | 87.5 | 87.5 | 37.5 ± 8.2 | 49.5 ± 0.46 | 21 ± 4.6 | 27.3 ± 0.77 | banglajol.inforesearchgate.net |
Note: There were no significant differences (p > 0.05) between the this compound and Alfaprostol groups for the time of onset or duration of estrus. banglajol.inforesearchgate.net
Further research in dairy goats has explored the use of different doses of this compound in combination with progestagen treatment and eCG for estrous synchronization during the transitional period. cambridge.org
Research in Other Large Animal Models (e.g., Delphinids)
Preliminary research has explored the use of prostaglandin F2α for corpus luteum lysis in delphinids (dolphins) as part of investigations into ovulation manipulation techniques and estrus synchronization in these species. vin.com While the cited research mentions the use of PGF2α for CL lysis, specific detailed findings regarding this compound in delphinids are not extensively available in the provided snippets. However, the inclusion of delphinids in the outline suggests ongoing or nascent research interest in applying prostaglandin-based synchronization methods to these marine mammals.
Research on Myometrial Contractility and Uterine Dynamics in Animal Tissues
This compound, as a prostaglandin analog, has been included in research investigating myometrial contractility and uterine dynamics in animal tissues. Prostaglandins are known to influence the contraction of smooth muscle, including the myometrium. nih.govnih.govuu.nlresearchgate.net
Studies have examined the effects of different prostaglandin preparations, including synthetic analogues like this compound, on uterine contractility in cattle. medkoo.comnih.gov Research has compared the uterotonic effects of various prostaglandins and oxytocin, both in vivo and in vitro using myometrial strips. nih.govnih.govuu.nlresearchgate.net
Findings from research on uterine contractility indicate that while PGF2α and its analogues can increase uterine contractility, the response may vary depending on the specific prostaglandin, dose, and experimental conditions. nih.govnih.govresearchgate.net For instance, one study found the uterotonic effects of certain prostaglandin analogues, including this compound, to be less than that of natural PGF2α in cattle. nih.gov
Studies on Ovarian Function and Follicular Dynamics in Non-Human Species
Studies in cattle have investigated the influence of PGF2α analogues, including this compound, on the secretory function of bovine luteal cells and ovarian arterial contractility in vitro. medkoo.com Research has also examined the micromorphology of antral follicles after this compound administration in cattle. bioscientifica.com
In the context of estrus synchronization, the luteolytic action of this compound leads to a decline in progesterone levels, which then allows for the growth of a dominant follicle and subsequent ovulation. Studies in various species, such as mares and goats, while primarily focused on synchronization, inherently involve monitoring and analysis of ovarian follicular dynamics and function in response to this compound treatment. banglajol.inforesearchgate.netcambridge.orgresearchgate.net
Furthermore, research has explored the impact of hormonal manipulation, including the use of PGF2α analogues for estrus synchronization, on corpus luteum function and sensitivity to luteotropic factors in cattle. researchgate.netresearchgate.net These studies contribute to understanding how this compound influences the complex interplay of hormones and structures regulating ovarian activity in research animals.
Investigations into Follicular Growth and Ovulation Induction in Research Settings
Research has explored the impact of this compound on follicular development and the induction of ovulation in experimental animal models. Studies in cattle, for instance, have utilized this compound in conjunction with other reproductive hormones, such as gonadotropin-releasing hormone (GnRH) analogues, to precisely time luteolysis, estrus, and ovulation for research purposes, including the study of ovarian follicular wave emergence and dominant follicle development. oup.com While some studies in mares have investigated this compound's efficacy in inducing ovulation, findings suggest that compared to other agents like buserelin (B193263) (a GnRH analog) and human chorionic gonadotropin (hCG), this compound may not hasten ovulation as effectively. researchgate.net However, in studies combining this compound or other PGF2α analogues with hCG in mares, this compound has been shown to lead to better synchronization of ovulation after hCG treatment compared to d-cloprostenol, without negatively impacting fertility. researchgate.net
Corpus Luteum Function and Sensitivity to Luteotropic Factors in Experimental Contexts
This compound's primary action as a PGF2α analogue is its luteolytic effect, causing the regression of the corpus luteum (CL). beefrepro.org Research in cattle has investigated the impact of estrus synchronization protocols using different PGF2α analogues, including this compound, on the subsequent secretory function and sensitivity of the corpus luteum to luteotropic factors like luteinizing hormone (LH) and prostaglandin E2 (PGE2). nih.gov Studies have shown that pharmacological manipulation of the estrous cycle with PGF2α analogues may lead to lower progesterone (P4) secretion and that estrus synchronization can inhibit CL sensitivity to luteotropic factors. nih.govresearchgate.net Specifically, in vitro studies on bovine luteal cells have indicated that while naturally-occurring PGF2α and dinoprost (B1670695) stimulated P4 secretion, cloprostenol and this compound did not influence P4 synthesis. researchgate.net Furthermore, the greatest cytotoxic and pro-apoptotic effects on luteal cells were observed with this compound treatment in these in vitro settings. researchgate.net The greatest effect on intracellular calcium mobilization in luteal cells was also noted post-luprostiol treatment. researchgate.net
Comparative Studies with Other Prostaglandin F2α Analogues in Animal Models
Comparative research has been conducted to evaluate the efficacy and effects of this compound relative to other synthetic PGF2α analogues in various animal models. These studies aim to understand the nuances of their actions on the reproductive system.
Comparative Efficacy in Luteolysis Induction across Different Analogs
Studies comparing this compound with other PGF2α analogues, such as cloprostenol and dinoprost, have assessed their effectiveness in inducing luteolysis. In Brahman cattle, a comparison between this compound and cloprostenol indicated that a considerably higher dose of this compound was needed to achieve a decline in progesterone levels compared to cloprostenol. beefrepro.orgbeefrepro.org In goats, studies comparing this compound and R-Cloprostenol for inducing parturition found no significant difference in the interval from injection to parturition between the two compounds. researchgate.net Research in jennies has also compared this compound and dinoprost for inducing luteolysis and estrus, finding both prostaglandins to be adequate for these purposes and similarly shortening the estrous cycles. cabidigitallibrary.orgresearchgate.net
Differential Effects on Cellular and Hormonal Parameters in Research Models
Beyond luteolytic efficacy, research has investigated the differential effects of this compound and other PGF2α analogues on cellular and hormonal parameters in experimental settings. As mentioned earlier, in vitro studies on bovine luteal cells demonstrated distinct effects of this compound, cloprostenol, and dinoprost on progesterone synthesis, cell viability, apoptosis, and intracellular calcium mobilization. nih.govresearchgate.net this compound exhibited pronounced cytotoxic and pro-apoptotic effects and significantly impacted intracellular calcium mobilization compared to other analogues and natural PGF2α. researchgate.net These findings suggest that different synthetic analogues can have varying direct effects at the cellular level of the corpus luteum. nih.govuni.lunih.govbeefrepro.org
Research into the Induction of Parturition in Experimental Animal Models
This compound has been investigated for its potential to induce parturition in experimental animal models. Studies in pregnant goats have demonstrated the effectiveness of this compound in inducing parturition within a predictable timeframe. researchgate.netresearchgate.net A study comparing this compound and R-Cloprostenol for parturition induction in goats found similar intervals from injection to parturition for both compounds. researchgate.net this compound treatment resulted in a significant drop in plasma progesterone concentrations within 24 hours, confirming its luteolytic action in this context. researchgate.net The incidence of dystocia and the percentage of live kids were comparable between this compound-induced and control groups in these studies. researchgate.netresearchgate.net
Species-Specific Responses to this compound in Animal Reproductive Systems Research
Research indicates that the responses to this compound can vary depending on the animal species studied. For example, while this compound is effective in inducing luteolysis and synchronizing estrus in cattle and goats, its efficacy in hastening ovulation in mares when used alone may be less pronounced compared to other agents. researchgate.netbeefrepro.orgresearchgate.netresearchgate.net Comparative studies in Black Bengal goats using this compound and alfaprostol for estrus synchronization within MOET (Multiple Ovulation and Embryo Transfer) techniques showed no significant difference in superovulation rate or the number of recovered, fertilized, and transferable embryos between the two treatments, although there was a significant difference in the percentage of fertilized embryos. researchgate.netscispace.com This highlights the importance of considering species-specific physiological differences and responses when utilizing prostaglandin analogues in reproductive management and research. nih.govndsu.edu
Advanced Research Methodologies and Techniques
In Vitro and Ex Vivo Experimental Systems for Prostaglandin (B15479496) Research
In vitro and ex vivo experimental systems play a crucial role in understanding the direct effects of prostaglandin analogs like Luprostiol on reproductive tissues and cells. These systems allow for controlled environments to study cellular and molecular responses without the complexities of a whole organism.
Studies have investigated the influence of PGF2α analogues, including this compound, on the secretory function and apoptosis of cultured bovine luteal cells. Enzymatically-isolated bovine luteal cells, typically from days 8 to 12 of the estrous cycle, are stimulated with naturally-occurring PGF2α or its analogues. nih.gov Researchers measure parameters such as progesterone (B1679170) secretion, intracellular calcium mobilization, cell viability, and apoptosis. nih.gov For instance, one study observed that while naturally-occurring PGF2α and dinoprost (B1670695) stimulated progesterone secretion, cloprostenol (B1669231) and this compound did not significantly influence progesterone synthesis in cultured bovine luteal cells. nih.gov However, this compound treatment resulted in notable cytotoxic and pro-apoptotic effects, as well as significant intracellular calcium mobilization in these cells. nih.gov
Utilization of Diverse Animal Models in Reproductive Physiology Research
Animal models are indispensable for studying the complex in vivo effects of this compound on reproductive physiology, allowing for the assessment of systemic responses and interactions between different reproductive organs. Diverse species are utilized based on the specific research questions and their physiological similarities to the target species for veterinary applications.
This compound has been studied in various animal models, including cattle (both Bos taurus and Bos indicus), horses (mares), and pigs. tamu.eduoup.comcapes.gov.brresearchgate.netthepigsite.comresearchgate.netualberta.ca These studies often focus on the compound's efficacy in inducing luteolysis and synchronizing estrus, as well as its effects on subsequent reproductive performance. tamu.eduoup.comresearchgate.net
Selection Criteria for Relevant Animal Models in Reproductive Studies
The selection of an appropriate animal model for reproductive research with compounds like this compound is a critical step. Several factors are taken into consideration to ensure the relevance and translatability of the findings. Key criteria include the resemblance between the animal species and the target species (e.g., livestock for veterinary applications) in terms of physiological and pathophysiological aspects of reproduction. nih.goveupati.eu This includes similarities in estrous cycle characteristics, corpus luteum function, and the response to prostaglandin F2α and its analogs.
Other important considerations for model selection encompass the availability and size of the animal species, the duration of their reproductive cycles, and the ease of experimental manipulation and standardized procedures. nih.goveupati.euresearchgate.net The existing body of knowledge regarding the reproductive biology of the species and the ethical implications of using a particular animal model are also crucial factors in the selection process. researchgate.net For reproductive toxicology studies, commonly selected models include rats and rabbits, with non-human primates considered if other models are unsuitable, particularly for biotechnology products. eupati.eu
Methodologies for Monitoring Ovarian and Uterine Responses In Vivo (e.g., Ultrasonography)
Monitoring ovarian and uterine responses in vivo is essential for evaluating the effects of this compound on the estrous cycle and pregnancy. Ultrasonography is a widely used non-invasive technique for this purpose. medkoo.comwsu.edu
Trans-rectal ultrasonography allows researchers to visualize and assess ovarian structures such as follicles and the corpus luteum, as well as uterine morphology. cambridge.org This enables the monitoring of follicular development, the timing of ovulation, the formation and regression of the corpus luteum, and changes in uterine size and appearance throughout the estrous cycle. cambridge.org For example, ultrasonography has been used in studies evaluating the effects of prostaglandin F2α analogues on luteal blood flow and secretory function in the bovine corpus luteum. frontiersin.org By combining ultrasonographic observations with hormonal analyses, researchers can gain a comprehensive understanding of how this compound impacts ovarian and uterine dynamics.
Biochemical and Molecular Biology Techniques
Biochemical and molecular biology techniques are vital for quantifying hormonal changes and analyzing gene expression patterns in reproductive tissues following this compound administration. These techniques provide insights into the underlying mechanisms of action at the molecular level.
Hormone Quantification Methodologies (e.g., Radioimmunoassay)
Quantifying hormone levels is fundamental to understanding the endocrine effects of this compound, particularly its luteolytic action which leads to a decline in progesterone. Radioimmunoassay (RIA) is a highly sensitive technique that has been historically used for measuring hormone concentrations in biological samples, including those related to reproduction. smolecule.comnih.govnumberanalytics.comasu.edu
RIA utilizes radioactive isotopes as traceable tags to quantify specific biochemical substances, such as hormones, in samples like blood or milk. numberanalytics.comasu.edu The principle involves competition between radiolabeled and unlabeled hormones for binding to specific antibodies. numberanalytics.comasu.edu By measuring the radioactivity of the bound fraction, the concentration of the unlabeled hormone in the sample can be determined. numberanalytics.comasu.edu RIA has been applied to measure reproductive hormones like luteinizing hormone (LH), follicle-stimulating hormone (FSH), and progesterone in various species. nih.govasu.eduiaea.org While RIA was a primary method, other immunochemistry techniques like Enzyme-Linked Immunosorbent Assay (ELISA) are also commonly used for hormone detection due to their sensitivity and versatility. numberanalytics.com
Studies involving this compound often measure progesterone concentrations to confirm luteolysis. For instance, research in Brahman cows and heifers evaluated the efficacy of this compound by observing the decline in serum progesterone concentration after injection. oup.com Another study in mares assessed the decline of progesterone concentration in plasma following this compound administration using a cross-over design. researchgate.net
Gene Expression Analysis in Reproductive Tissues
Analyzing gene expression in reproductive tissues provides insights into the molecular pathways affected by this compound. Techniques such as quantitative real-time polymerase chain reaction (qPCR) are commonly used to measure the expression levels of specific genes in tissues like the ovary and uterus. bioscientifica.commdpi.com
Gene expression analysis can reveal how this compound influences the synthesis of enzymes, receptors, and other proteins involved in processes such as steroidogenesis, luteal regression, follicular development, and uterine function. Studies have investigated gene expression in ovarian tissue in the context of prostaglandin F2α analogues. bioscientifica.comresearcher.life By comparing gene expression profiles in treated versus control animals or tissues, researchers can identify genes that are upregulated or downregulated in response to this compound, shedding light on its cellular and molecular mechanisms of action. This can include analyzing the expression of genes related to angiogenic, steroidogenic, and cell death pathways in the corpus luteum. frontiersin.org
Target Identification and Validation Approaches for Small Molecules
Identifying the specific biological targets of small molecules like this compound is a critical step in understanding their pharmacological effects and potential off-target interactions. While the primary target of this compound is well-established as the PTGFR smolecule.comidrblab.net, advanced techniques can provide deeper insights into the binding characteristics and potential interactions with other proteins within a complex biological system. Target identification methods aim to directly or indirectly reveal the biomolecules with which a small molecule interacts, while validation approaches confirm the functional relevance of these interactions utah.edunih.gov.
Affinity-Based Methods in Target Discovery
Affinity-based methods leverage the specific binding interaction between a small molecule and its target(s) to isolate and identify those targets from complex biological mixtures, such as cell lysates nih.govcreative-biolabs.com. Affinity chromatography is a prominent example, where the small molecule (this compound, in this context) is immobilized onto a solid support creative-biolabs.comresearchgate.net. When a biological sample is passed through the column, proteins that bind to the immobilized compound are retained, while non-binding components are washed away creative-biolabs.com. The bound target proteins can then be eluted and identified using techniques like mass spectrometry creative-biolabs.comresearchgate.net.
The principle relies on the highly specific interaction between the immobilized ligand and its binding partner creative-biolabs.com. By using this compound as the immobilized ligand, researchers can potentially "fish" for proteins that directly bind to it creative-biolabs.com. This approach can help confirm the binding to the known PTGFR and potentially identify other proteins that this compound might interact with, even if with lower affinity refeyn.com. Control experiments, such as using a matrix without the immobilized compound or using an inactive analog, are crucial to distinguish specific binders from non-specific interactions researchgate.net.
While specific detailed research findings on the application of affinity chromatography solely for this compound target identification in publicly available search results are limited, the methodology is generally applicable to small molecules and their protein targets nih.govcreative-biolabs.comresearchgate.net. The success of this method for this compound would depend on factors such as the stability of immobilized this compound and the optimization of binding and elution conditions.
Label-Free Techniques for Interaction Analysis
Label-free techniques offer methods to study molecular interactions without the need for chemical labeling of the interacting partners refeyn.comnih.gov. This avoids potential artifacts or alterations in binding behavior that can be introduced by labels. These techniques measure changes in physical properties that occur upon molecular binding, such as changes in mass, refractive index, or heat refeyn.comnih.gov.
Examples of label-free techniques include Surface Plasmon Resonance (SPR) and Backscattering Interferometry (BSI) nih.govnih.gov. SPR measures changes in the refractive index near a sensor surface as molecules bind to an immobilized ligand nih.gov. BSI measures changes in the refractive index of a solution as molecules interact refeyn.comnih.gov. These methods can provide quantitative data on binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD) nih.govnih.govelifesciences.org.
Applying label-free techniques to study this compound's interaction with the PTGFR or other potential targets would involve immobilizing the receptor or a relevant part of it on a sensor surface (for SPR) or having both molecules in solution (for BSI) and measuring the binding response upon addition of this compound nih.govnih.gov. This could provide detailed kinetic and affinity data for the this compound-PTGFR interaction, complementing information obtained from binding assays medchemexpress.commdpi.com.
While the search results mention receptor binding assays being used for prostaglandin analogs medchemexpress.com, specific detailed applications of advanced label-free techniques like SPR or BSI specifically for this compound were not prominently found. However, these techniques are widely used for characterizing small molecule-protein interactions and could be valuable tools for in-depth studies of this compound binding dynamics refeyn.comnih.govnih.gov.
Application of Chemical Proteomics in Mechanistic Elucidation
Chemical proteomics is a powerful approach that combines chemical probes and mass spectrometry to study protein function and interactions on a proteome-wide scale eu-openscreen.euencyclopedia.pub. In the context of small molecule research, chemical proteomics can be used to identify the cellular targets of a compound and to elucidate its mechanism of action eu-openscreen.eumdpi.com.
Activity-Based Protein Profiling (ABPP) is a key chemical proteomics strategy that uses probes designed to covalently bind to the active site of enzymes or other functional proteins encyclopedia.pubmdpi.com. Another approach involves using affinity-based probes that bind to targets through non-covalent interactions, similar to affinity chromatography, but often coupled with click chemistry for detection or enrichment encyclopedia.pubmdpi.com.
For this compound, a chemical proteomics approach could involve synthesizing a this compound-based probe containing a tag (e.g., an alkyne or azide (B81097) for click chemistry) encyclopedia.pub. This probe could be incubated with cell or tissue lysates, allowing it to bind to its targets. The tagged proteins could then be enriched (e.g., using streptavidin if a biotin (B1667282) handle is introduced via click chemistry) and identified by mass spectrometry encyclopedia.pubmdpi.com. This could potentially reveal not only the primary target (PTGFR) but also any off-target proteins that this compound interacts with in a cellular context eu-openscreen.eumdpi.com.
Quantitative chemical proteomics approaches, such as those involving isobaric labeling (e.g., TMT or iTRAQ) or label-free quantification, can also be used to compare protein binding in the presence and absence of this compound, providing insights into the specificity and affinity of the interactions lunenfeld.canih.gov.
Data Tables
Based on the available search results, detailed experimental data tables specifically linking this compound to the application of these advanced research methodologies (affinity chromatography, label-free techniques like SPR/BSI, and chemical proteomics) are not extensively provided. The information primarily describes the methodologies in general and mentions this compound's known target (PTGFR) and its classification as a prostaglandin analog.
However, to illustrate the type of data that would be generated by these techniques if applied to this compound, hypothetical examples are provided below.
Hypothetical Data Table 1: Affinity Chromatography Elution Profile
This table would show the proteins identified in different elution fractions after passing a cell lysate over an immobilized this compound affinity column.
| Elution Fraction | Major Proteins Identified | Notes |
| Wash | Numerous unbound proteins | |
| Low Stringency Elution | Protein A, Protein B, PTGFR | Potential weak binders and primary target |
| High Stringency Elution | PTGFR, Protein C | Primary target and potential strong binders |
Hypothetical Data Table 2: Label-Free Binding Kinetics (SPR)
This table would show the binding kinetic parameters of this compound interacting with recombinant PTGFR.
| Interaction | ka (1/Ms) | kd (1/s) | KD (M) |
| This compound + PTGFR | [Value] | [Value] | [Value] |
Note: These are hypothetical values for illustrative purposes.
Hypothetical Data Table 3: Chemical Proteomics (Target Identification)
This table would list proteins identified as binding partners of a this compound-based probe in a cell lysate.
| Protein Identified | Fold Enrichment (Probe vs Control) | Potential Interaction Type |
| PTGFR | High | Primary Target |
| Protein X | Moderate | Potential Off-Target |
| Protein Y | Low | Potential Non-Specific Binder |
Note: These are hypothetical values for illustrative purposes.
Detailed Research Findings
Research on prostaglandin receptors (PTGFR) in general discusses their tissue distribution and the use of binding assays idrblab.netguidetopharmacology.org. For instance, receptor binding assays using muscle tissue have been used to study prostaglandin analogs medchemexpress.com. Studies on the PTGFR also mention its role in luteolysis and its signaling pathway idrblab.netthermofisher.commybiosource.com.
While the specific application of advanced affinity-based methods, label-free techniques, and chemical proteomics to this compound is not detailed in the provided search results, these methodologies represent the state-of-the-art for comprehensive small molecule target identification and validation. Their application to this compound would provide a more complete molecular interaction profile beyond the established PTGFR binding, potentially revealing off-target effects or a more nuanced understanding of its mechanism of action.
Future Directions in Luprostiol Research
Exploration of Novel Mechanisms of Action and Unidentified Biological Targets
Current understanding of Luprostiol's action primarily centers on its agonistic effect on the prostaglandin (B15479496) F receptor (FP receptor), leading to luteolysis. However, future research is poised to investigate potential novel mechanisms beyond direct FP receptor binding and identify previously unidentified biological targets.
Studies on prostaglandin F2 alpha and its analogues suggest potential effects on the neurocrine hypothalamus-hypophysis axis in the central nervous system, in addition to local actions at the follicular level. ceu.es For instance, administration of this compound to transitional mares resulted in an increase in GnRH, LH, and FSH concentrations, with LH and FSH increasing surprisingly prior to GnRH. clinicaltheriogenology.net, ceu.es The pulses of these hormones were noted to be longer in duration but lower in amplitude compared to those in normally cyclic mares. clinicaltheriogenology.net, ceu.es This suggests a more complex interplay with the endocrine system than previously understood.
Further research could explore these neuroendocrine pathways in more detail, potentially uncovering novel targets in the brain or pituitary gland that are influenced by this compound or its metabolites. Additionally, investigating the compound's interaction with other receptor subtypes or signaling pathways within reproductive tissues could reveal additional mechanisms contributing to its effects or suggest new therapeutic avenues.
Development of Advanced Analogues with Highly Targeted Biological Profiles for Specific Research Applications
The development of advanced this compound analogues with tailored biological profiles is a key area for future research. While existing analogues like cloprostenol (B1669231) and dinoprost (B1670695) are widely used, creating compounds with increased specificity for particular receptors or tissues could enhance efficacy and potentially reduce off-target effects. beefrepro.org
Research into the structure-activity relationship of this compound and other PGF2α analogues can guide the synthesis of novel compounds with desired characteristics. For example, studies have shown that different PGF2α analogues can have varying potencies and half-lives. cabidigitallibrary.org, ceu.es, beefrepro.org D-cloprostenol (B24006), for instance, has been shown to be significantly more potent than racemic cloprostenol. cabidigitallibrary.org
Future research could focus on developing analogues that selectively target the corpus luteum at specific stages of development or have altered pharmacokinetic profiles for different administration routes or desired durations of action. frontiersin.org This could lead to more precise control over reproductive cycles in various animal species and enable more refined research protocols.
Integration of Multi-Omics Approaches in Reproductive Endocrinology Research
The integration of multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics) holds significant promise for advancing our understanding of this compound's effects within the complex landscape of reproductive endocrinology. nih.gov, frontiersin.org
By analyzing changes in gene expression, protein profiles, and metabolite levels in response to this compound treatment, researchers can gain a comprehensive view of the molecular pathways affected. nih.gov, frontiersin.org, researchgate.net This can help identify key regulatory factors and biological processes influenced by the compound, potentially revealing new insights into its mechanisms of action and identifying potential biomarkers for treatment response or reproductive health. nih.gov, researchgate.net, nih.gov
Multi-omics studies have already been applied in reproductive research to investigate gametogenesis, infertility, and embryonic development. nih.gov, researchgate.net, mdpi.com Applying these approaches to this compound research could involve:
Transcriptomics: Analyzing changes in mRNA expression in reproductive tissues (e.g., corpus luteum, uterus, ovary) following this compound administration to identify affected genes and pathways.
Proteomics: Investigating alterations in protein abundance and modification to understand the functional consequences of this compound treatment.
Metabolomics: Profiling metabolic changes to identify specific metabolites or pathways involved in the response to this compound.
Integrating these datasets can provide a more holistic understanding of this compound's impact at a systems level, moving beyond the study of individual genes or proteins. frontiersin.org, researchgate.net
Refining Animal Models for Enhanced Translational Relevance in Veterinary Science
Refining animal models used in this compound research is crucial for enhancing the translational relevance of findings in veterinary science. This involves optimizing experimental designs, improving animal welfare, and ensuring that models accurately reflect the physiological conditions of the target species. nih.gov, europa.eu, ucl.ac.uk, nih.gov
The principles of Replacement, Reduction, and Refinement (3Rs) are fundamental to ethical animal research and should guide the refinement of models. nih.gov, europa.eu, nih.gov
Refinement: Implementing methods to minimize pain, suffering, and distress in research animals. nih.gov, europa.eu, nih.gov This includes optimizing housing, husbandry, and experimental procedures, as well as utilizing effective anesthesia and pain management protocols. ucl.ac.uk, nih.gov
Reduction: Designing studies to use the minimum number of animals necessary to obtain scientifically valid results. nih.gov, europa.eu This can involve improved statistical analysis and sharing of data and resources. nih.gov
Replacement: Exploring and utilizing non-animal methods whenever possible. nih.gov, europa.eu
Future research should focus on developing more sophisticated animal models that better mimic specific reproductive states or conditions relevant to veterinary practice. This could involve models for studying subfertility, specific types of ovarian dysfunction, or the impact of environmental factors on reproductive responses to this compound. fu-berlin.de Furthermore, incorporating advanced monitoring techniques, such as high-resolution ultrasonography and hormone profiling, can provide more detailed data from fewer animals, aligning with reduction principles. nih.gov, bioscientifica.com
Refining animal models will not only improve animal welfare but also lead to more robust and applicable research findings, ultimately benefiting reproductive management in veterinary science.
Q & A
Q. What is the pharmacological mechanism of Luprostiol in inducing parturition in livestock?
this compound, a synthetic prostaglandin analog, acts on uterine smooth muscle receptors to induce luteolysis and cervical dilation, facilitating parturition. Its efficacy is species-specific; for example, in swine, it reduces progesterone levels by targeting corpora lutea, while in goats, combined use with corticosteroids enhances abortion rates . Key methodological approaches to validate this mechanism include radioimmunoassays for hormone quantification and in vitro myometrial contraction assays .
Q. What standardized protocols exist for administering this compound in veterinary reproductive studies?
Standard protocols involve intramuscular or vulvar injections, with dosage adjustments based on gestational stage and species. For swine, a common regimen is a half-dose (e.g., 1/2 dose at Day 113 of gestation) followed by a second dose 6 hours later, achieving litter sizes of 10.2–11.7 . Researchers must account for variables like parity, body weight, and hormonal synergism (e.g., combining this compound with dexamethasone) .
Advanced Research Questions
Q. How do variations in this compound dosing intervals affect farrowing outcomes in swine?
Experimental designs comparing single vs. split-dose regimens show significant differences in litter size and farrowing intervals. For instance:
| Treatment Group | Dosage | Interval | Litter Size | Reference |
|---|---|---|---|---|
| 1 | ½ dose | Single | 10.2 | |
| 2 | ½ + ½ | 6h apart | 11.7 | |
| Split dosing improves uterine contractility synchrony but requires rigorous monitoring of maternal stress markers. Statistical tools like ANOVA are critical for analyzing dose-response relationships . |
Q. What methodological considerations are critical when comparing this compound’s efficacy across species (e.g., goats vs. ewes)?
Species-specific responses necessitate tailored experimental designs:
- Goats : this compound combined with corticosteroids reduces abortion intervals to 42.0 ± 3.464 hours .
- Ewes : Efficacy is limited to corticosteroid combinations (66.5 ± 5.825 hours) . Researchers should employ cross-species pharmacokinetic modeling and control for variables like placental hormone metabolism and receptor density .
Data Contradiction & Analysis
Q. How should researchers address conflicting data on this compound’s abortifacient efficacy between single and combined hormonal treatments?
Contradictions arise from differences in experimental parameters (e.g., gestational age, sample size). For example:
Q. What ethical frameworks guide this compound administration in animal reproductive studies?
Ethical protocols require:
- Institutional Approval : Compliance with animal welfare standards (e.g., IACUC guidelines) .
- Humane Endpoints : Monitoring for dystocia or maternal distress, with predefined termination criteria .
- Data Transparency : Reporting adverse events in publications (e.g., failed induction rates) .
Methodological Guidance
Q. How can researchers optimize experimental designs for this compound studies using the PICO framework?
- Population : Gestating swine/goats at defined gestational stages.
- Intervention : this compound ± adjunct therapies (e.g., dexamethasone).
- Comparison : Placebo vs. active controls.
- Outcome : Parturition interval, litter size, maternal health metrics. This framework ensures hypothesis specificity and reproducibility .
Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects?
- ANOVA/MANOVA : For multi-dose comparisons (e.g., Treatment 1 vs. 2 vs. 3) .
- Survival Analysis : To model time-to-abortion intervals .
- Post-Hoc Tests : Tukey’s HSD to identify significant pairwise differences .
Tables for Reference
Table 1 : this compound Efficacy in Swine (Adapted from )
| Treatment | Dosage | Litter Size | Key Outcome |
|---|---|---|---|
| 1 | ½ dose | 10.2 | Standard efficacy |
| 2 | ½ + ½ dose (6h apart) | 11.7 | Enhanced synchrony |
| 3 | ½ dose + dexamethasone | 10.2 | Reduced maternal stress |
Table 2 : Cross-Species Abortion Intervals (Adapted from )
| Species | Treatment | Interval (Hours) | Significance (p-value) |
|---|---|---|---|
| Goats | This compound + corticosteroids | 42.0 ± 3.464 | <0.05 |
| Ewes | Corticosteroids alone | 66.5 ± 5.825 | N.S. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
